![molecular formula C11H9F3N2 B1304907 5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 521267-21-0](/img/structure/B1304907.png)

5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

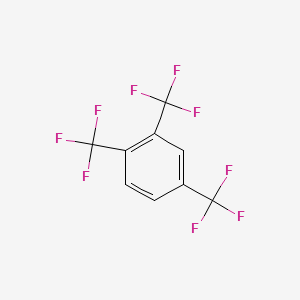

“5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole” is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at adjacent positions and three carbon atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives have been synthesized from 3-methyl-5-trifluoromethyl-1H-pyrazole . The synthesis involves the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .Aplicaciones Científicas De Investigación

Medicine: Antimicrobial Agents

The trifluoromethyl group in pyrazole derivatives has been associated with potent biological activities, including antimicrobial properties . Research indicates that certain pyrazole compounds can act as growth inhibitors for drug-resistant bacteria, such as MRSA (methicillin-resistant Staphylococcus aureus), by targeting bacterial biofilms and persisters . This makes them valuable candidates for developing new antibiotics to combat antibiotic resistance.

Agriculture: Pesticides

In the agricultural sector, pyrazole derivatives containing the trifluoromethyl group have been utilized for their pest control properties . These compounds are often preferred over traditional phenyl-containing insecticides due to their enhanced effectiveness. The unique physicochemical properties of the fluorine atom contribute to the superior performance of these pesticides.

Material Science: Catalyst Development

The trifluoromethylphenyl motif is extensively used in promoting organic transformations and is a key component in H-bond catalysts . These catalysts are crucial in various chemical reactions, including those that produce materials with specific properties for industrial applications.

Environmental Science: Sustainable Production Processes

Compounds with the trifluoromethylphenyl group have been involved in developing more sustainable production processes . For instance, they can be used in cascade processes that combine multiple reaction steps, reducing the environmental impact by minimizing waste and energy consumption.

Biochemistry: Glycosylation Activators

In biochemistry, certain trifluoromethylphenyl compounds serve as activators for glycosylation reactions . These reactions are essential for synthesizing complex carbohydrates and glycoconjugates, which have numerous applications in biological research and pharmaceutical development.

Pharmacology: Drug Development

The trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to enhance pharmacological activity . Pyrazole derivatives with this group are being explored for their potential therapeutic applications, including the treatment of various diseases and disorders.

Safety and Hazards

The safety data sheet for a related compound, 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

Trifluoromethyl group-containing compounds have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The future directions of “5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole” could be similar, given its structural similarity to these compounds.

Propiedades

IUPAC Name |

5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2/c1-7-5-10(16-15-7)8-3-2-4-9(6-8)11(12,13)14/h2-6H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKRQNPVMPJPBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101226553 |

Source

|

| Record name | 3-Methyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101226553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole | |

CAS RN |

521267-21-0 |

Source

|

| Record name | 3-Methyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521267-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101226553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-ol](/img/structure/B1304828.png)

![5-Bromo-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B1304842.png)